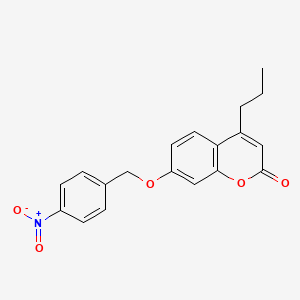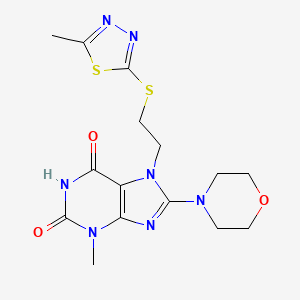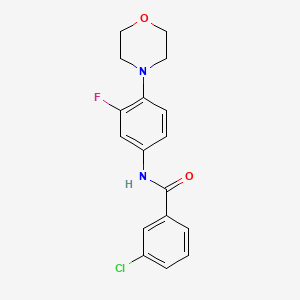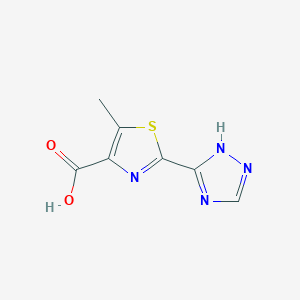
N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a furan ring, a pyridine ring, and a carboxamide group . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Carboxamide is an organic compound with the functional group -C(=O)NH2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods, including cycloaddition and cycloisomerization reactions . A variety of catalysts can be used for these transformations .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring and the pyridine ring would contribute to the aromaticity of the compound .
Chemical Reactions Analysis
The compound, due to the presence of the furan ring, may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxamide group may also participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For instance, the presence of a carboxamide group could potentially result in the formation of hydrogen bonds .
Aplicaciones Científicas De Investigación
Anticancer Activity
Furan derivatives have been studied for their potential anticancer properties. The presence of the furan ring in the molecular structure can contribute to the inhibition of cancer cell growth. For instance, providencin, a compound with a furan moiety, has demonstrated anticancer activity .
Enzyme Inhibition
Some furan derivatives act as enzyme inhibitors, which can be useful in the treatment of various diseases. For example, (+)-wortmannin is a known phosphoinositide 3-kinase inhibitor, which plays a role in cell growth and proliferation .
Antidiabetic Effects
Compounds containing furan rings have been explored for their antidiabetic effects. For instance, certain furan-3-carboxylates have shown the ability to inhibit insulin secretion, which could be beneficial in managing blood sugar levels .
Antiparasitic Activity
The furan ring is also present in compounds with antiparasitic activity. Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates, for example, have demonstrated antiparasitic effects .
Selective Enzyme Inhibition
Selective inhibition of specific enzymes is another application of furan derivatives. Ethyl 5-((2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate is a selective β-galactosidase inhibitor, which can be used in biochemical research and potentially in the treatment of certain metabolic disorders .
Mimetics of Natural Compounds
Furan derivatives can act as mimetics of natural compounds, which can be useful in drug design and development. For example, S-containing thiofucoside derivatives of furan act as nonhydrolyzable mimetics of the natural tetrasaccharide SLe^x, which is involved in cell adhesion processes .
Antifungal Activity
Research has indicated that certain furan derivatives have antifungal properties. For example, compounds with furan-2-yl groups have been found to inhibit the growth of yeast-like fungi Candida albicans .
Catalysis and Green Chemistry
Furan derivatives are being explored in the field of catalysis and green chemistry. They can be used as supports for newly designed nano-formulated catalysts, contributing to more sustainable chemical processes .
Mecanismo De Acción
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to various biochemical changes . The compound’s interaction with its targets could involve binding to the active site, leading to conformational changes and subsequent biochemical reactions.
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways depending on their specific targets . These could include pathways related to neurotransmission, inflammation, pain perception, and others.
Pharmacokinetics
Furan derivatives are known to have good pharmacokinetic characteristics, improving the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Propiedades
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDOCIINDRFVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)


![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)



![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2853073.png)

![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)
